molecular formula C13H17NO2S B1465572 (2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1216366-62-9

(2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B1465572
CAS RN: 1216366-62-9
M. Wt: 251.35 g/mol
InChI Key: HZZDPLQBHVNOED-ONEGZZNKSA-N
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Description

(2E)-1-[4-(Hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, also known as HPT, is an organic compound with a range of potential applications in scientific research. HPT is a versatile compound that can be synthesized in a variety of ways, and its unique chemical structure allows it to interact with biological systems in a variety of ways.

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Piperidine, a core structure in the compound of interest, is a common motif in medicinal chemistry. Piperidine derivatives, including spiropiperidines, have gained popularity in drug discovery programs due to their three-dimensional chemical space exploration potential. Spiropiperidines are synthesized either by forming the spiro-ring on a preformed piperidine ring or vice versa. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products, indicating the structural versatility and potential of piperidine derivatives in developing therapeutic agents (Griggs, Tape, & Clarke, 2018).

Thiophene Analogues and Biological Activity

Thiophene, another core structure, is known for its presence in compounds with diverse biological activities. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene-amine derivatives, were tested in vitro for their activity profiles, indicating potential biological applications. Although their in vivo carcinogenic potential remained uncertain, such studies highlight the significance of thiophene derivatives in evaluating and understanding molecular activity and safety profiles (Ashby, Styles, Anderson, & Paton, 1978).

properties

IUPAC Name

(E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-10-11-5-7-14(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11,15H,5-8,10H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZDPLQBHVNOED-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CO)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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